molecular formula C5H3BrF3NO B1444564 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole CAS No. 1364677-98-4

5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole

Cat. No.: B1444564
CAS No.: 1364677-98-4
M. Wt: 229.98 g/mol
InChI Key: BXYNYIBFDBYBQL-UHFFFAOYSA-N
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Description

5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an isoxazole ring. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of bromomethyl and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYNYIBFDBYBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-(trifluoromethyl)isoxazol-5-yl)methanol (2.5 g, 15 mmol) in dimethylformamide (25 mL) was added drop wise tribromophosphine (4.64 g 17.1 mmol, 1.15 eq) and the mixture was stirred at 0° C. for 15 min and at ambient temperature for 2 h. The reaction mixture was partitioned between 10% sodium bicarbonate and dichloromethane. The phases were separated and the organic phase was washed with water and passed over a plug of silica eluting with dichloromethane. The UV active product fractions were collected and evaporated to yield the title compound as colorless oil (2.04 g 59.3%), MS 229 and 231(M)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
59.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole
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Reactant of Route 6
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5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole

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